Bis(isopropylammonium) sulphate

Description

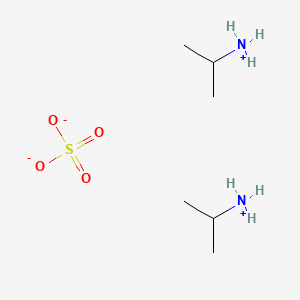

Bis(isopropylammonium) sulphate, with the chemical formula [(C₃H₇)₂NH₂]₂SO₄, is an organic ammonium sulphate salt. For instance, similar bis(alkylammonium) salts are typically synthesized by reacting alkylamines with the corresponding acid (e.g., sulfuric acid for sulphate salts). The structure likely features a sulphate anion (SO₄²⁻) coordinated via hydrogen bonds to two isopropylammonium cations [(C₃H₇)₂NH₂⁺], forming a crystalline network stabilized by N–H···O and C–H···O interactions. This structural motif is common in organic ammonium salts, where weak intermolecular forces dictate packing and stability .

Properties

CAS No. |

64346-44-7 |

|---|---|

Molecular Formula |

C6H20N2O4S |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

propan-2-ylazanium;sulfate |

InChI |

InChI=1S/2C3H9N.H2O4S/c2*1-3(2)4;1-5(2,3)4/h2*3H,4H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

VJDPRIDCVIEIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH3+].CC(C)[NH3+].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylammonium) sulphate typically involves the reaction of isopropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2(CH3)2CHNH2+H2SO4→[(CH3)2CHNH3]2SO4

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(isopropylammonium) sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The isopropylammonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted ammonium salts .

Scientific Research Applications

Bis(isopropylammonium) sulfate is an organic compound with the molecular formula , characterized by two isopropylammonium cations flanking a central sulfate anion. It typically appears as a white crystalline solid, soluble in polar solvents like water and alcohols. This compound has garnered interest across various scientific and industrial fields due to its unique properties and potential applications.

Antimicrobial Applications

Bis(isopropylammonium) sulfate exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes due to its cationic nature. Because of these properties, it is used in formulations for disinfectants and preservatives .

Applications in Chemical Synthesis

Bis(isopropylammonium) sulfate serves as a reagent in chemical synthesis. It is also used as an intermediate in the production of various compounds, including:

- Cyclohexanone oxime

- Caprolactam

- Active ingredients for plant protection products (insecticides and herbicides)

- Sweeteners for the food industry

Pharmaceutical Applications

Bis(isopropylammonium) sulfate is utilized as an intermediate in the production of pharmaceuticals, such as antibiotics and tranquilizers .

Applications as Anticancer Prodrugs

Research has explored the use of bis(isopropylammonium) sulfate in platinum(IV) complexes as anticancer prodrugs . One study reported that a Pt(IV) complex with bis-organosilane ligands, named Pt(IV)-biSi-2, demonstrated enhanced in vitro cytotoxicity against colon cancer cells compared to cisplatin . Additionally, Pt(IV)-biSi-2 exhibited higher cytotoxicity toward cancer cells and lower toxicity on nontumorigenic intestinal cells .

Other Industrial Applications

Beyond the applications listed above, bis(isopropylammonium) sulfate is also used in:

- Photographic industry as a stabilizer for developers and an additive in emulsions for color films .

- Rubber industry as an accelerator for the vulcanizing of synthetic rubber and an antioxidant for natural rubber .

- Soaps as an auxiliary for refining fats for soap production .

- Plastics as a regulator and inhibitor .

Structural Analogues

Several compounds exhibit structural or functional similarities to bis(isopropylammonium) sulfate:

| Compound Name | Unique Characteristics |

|---|---|

| Diethylammonium sulfate | Smaller ethyl groups; different solubility profile |

| Benzyltrimethylammonium chloride | Quaternary ammonium; used as surfactant |

| Tetraethylammonium bromide | Quaternary ammonium; commonly used in organic synthesis |

| Isopropanolamine hydrochloride | Contains only one amine group; different reactivity |

Mechanism of Action

The mechanism by which bis(isopropylammonium) sulphate exerts its effects depends on its specific application. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of desired products. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

(a) Bis(isopropylammonium) Tetrasulfido-Molybdate(VI) [(C₃H₁₀N)₂MoS₄]

- Anion : [MoS₄]²⁻ (tetrasulfido-molybdate) vs. SO₄²⁻ (sulphate).

- Cation : Identical isopropylammonium groups.

- Structure : The molybdate analogue exhibits a distorted tetrahedral [MoS₄]²⁻ anion linked via N–H···S and C–H···S interactions . In contrast, sulphate salts would involve N–H···O bonds, likely resulting in shorter hydrogen bonds due to higher electronegativity of oxygen.

- Crystallography: Both compounds are isostructural with their tungsten counterparts [(C₃H₁₀N)₂WS₄], suggesting similar lattice parameters (e.g., monoclinic systems with comparable unit cell volumes) .

(b) Diammonium Sulphate [(NH₄)₂SO₄]

- Cation : Smaller ammonium (NH₄⁺) vs. bulkier isopropylammonium.

- Applications : Widely used as a fertilizer, whereas bis(isopropylammonium) salts may find niche roles in catalysis or ionic liquids due to their organic cations .

- Thermal Stability: Inorganic ammonium salts like (NH₄)₂SO₄ decompose at lower temperatures (~280°C) compared to organic ammonium analogues, which often exhibit higher thermal resilience due to stronger van der Waals interactions .

(c) Isopropylammonium Formate (IPAF)

- Anion : Formate (HCOO⁻) vs. sulphate.

- Role : IPAF acts as a room-temperature ionic liquid with low viscosity and high polarity, optimized for reversed-phase chromatography . Sulphate salts, with larger anions, may offer distinct solvent properties (e.g., higher viscosity) but are less explored in chromatographic applications.

Physicochemical Properties

| Property | Bis(isopropylammonium) Sulphate* | Diammonium Sulphate [(NH₄)₂SO₄] | IPAF [C₃H₁₀N·HCOO] |

|---|---|---|---|

| Anion Type | SO₄²⁻ | SO₄²⁻ | HCOO⁻ |

| Melting Point | ~200–250°C (estimated) | 280°C (decomposes) | <25°C (ionic liquid) |

| Hydrogen Bonding | N–H···O, C–H···O | N–H···O | N–H···O, O–H···O |

| Applications | Research (limited) | Agriculture, industry | Chromatography |

*Data inferred from structural analogues .

Research Findings

- However, sulphate salts may face challenges due to anion reactivity or viscosity but could excel in stabilizing biomolecules (e.g., proteins) under specific conditions .

- Crystal Engineering : Bis(isopropylammonium) salts exhibit tunable hydrogen-bonding networks. For example, the molybdate analogue’s N–H···S interactions (2.8–3.2 Å) are longer than typical N–H···O bonds (2.6–2.9 Å), affecting lattice stability .

- Thermal Behavior: Organic ammonium sulphates generally decompose at higher temperatures than inorganic analogues, making them candidates for high-temperature catalysis or electrolytes .

Biological Activity

Introduction

Bis(isopropylammonium) sulphate (BIS) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Chemical Formula: C6H16N2O4S

- Molecular Weight: 196.27 g/mol

- CAS Number: 64346-44-7

BIS is characterized by its unique structure, which consists of two isopropylammonium cations and one sulfate anion. This configuration imparts specific chemical and physical properties that facilitate its use in biological systems.

BIS exhibits biological activity primarily through its interactions with proteins and enzymes. It can influence enzyme kinetics and protein stability, which are crucial for various biochemical processes. The compound acts as a catalyst in certain reactions and can form stable salts with pharmaceutical ingredients, enhancing their efficacy in medicinal applications.

Interaction with Biological Molecules

-

Enzyme Kinetics:

- BIS is utilized in studies focusing on enzyme activity, where it may modulate the interaction between enzymes and substrates.

- Research indicates that BIS can alter the conformation of enzymes, affecting their catalytic efficiency.

- Protein Stability:

Antimicrobial Properties

BIS has demonstrated antimicrobial activity against various pathogens, making it suitable for use in disinfectants and preservatives. Its effectiveness varies among different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Studies show that BIS's antimicrobial efficacy is comparable to other known biocides, although it may exhibit lower activity against certain strains .

Antioxidant Activity

Research indicates that BIS possesses antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound was evaluated using DPPH and ABTS assays, showing moderate antioxidant activity compared to standard antioxidants .

Study on Enzyme Interaction

A study published in Nature Communications explored the effects of BIS on sulfatase enzymes. The research demonstrated that BIS could enhance the hydrolysis of sulfate esters, indicating its potential role as a biochemical modulator in enzyme-catalyzed reactions .

Application in Drug Formulation

In pharmaceutical research, BIS has been employed as an excipient to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). A case study highlighted its use in formulating a novel anticancer drug, where BIS significantly increased the drug's solubility and therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.